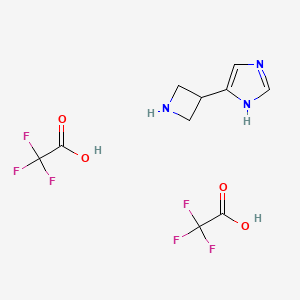

5-(Azetidin-3-yl)-1H-imidazol; 2,2,2-Trifluoressigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and imidazole, two important heterocyclic moieties. Azetidine is a four-membered nitrogen-containing ring, while imidazole is a five-membered ring containing two nitrogen atoms. The trifluoroacetic acid component adds a trifluoromethyl group, which can significantly influence the compound’s chemical properties and biological activity.

Wissenschaftliche Forschungsanwendungen

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

Wirkmechanismus

Target of Action

The compound “5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid” contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Given the biological activities associated with imidazole derivatives, it could potentially be involved in pathways related to inflammation, infection, or cellular signaling .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. As mentioned, imidazole derivatives can have a wide range of effects due to their interaction with various enzymes and receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Azetidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: Both the azetidine and imidazole rings can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the azetidine ring can yield azetidine derivatives with different substituents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine: A four-membered nitrogen-containing ring used in various chemical and biological applications.

Trifluoroacetic Acid: A strong organic acid with a trifluoromethyl group, used in various chemical reactions.

Uniqueness

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and imidazole rings with a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biologische Aktivität

5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This document explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of 5-(Azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid can be represented as follows:

- IUPAC Name : 5-(Azetidin-3-yl)-1H-imidazole; 2,2,2-trifluoroacetic acid

- Molecular Formula : C₅H₇F₃N₄O₂

- Molecular Weight : 200.13 g/mol

Antitumor Activity

Research indicates that compounds related to imidazole derivatives exhibit significant antitumor properties. For instance, studies have demonstrated that certain imidazole derivatives can inhibit tumor growth in various cancer cell lines. The compound under discussion has shown promise in preliminary studies for its potential to act as an antagonist in cancer treatment.

- In Vitro Studies : In vitro assays have revealed that the compound can reduce cell viability in aggressive cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) by up to 55% at a concentration of 10 μM after three days of treatment .

- In Vivo Studies : In vivo models using xenograft studies have further supported these findings. Mice treated with the compound showed a significant reduction in tumor size compared to control groups .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties similar to other imidazole derivatives. A review of literature indicates that imidazole-based compounds often possess activity against various bacterial strains.

- Activity Against Gram-positive and Gram-negative Bacteria : Preliminary tests show that related compounds have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 18 µM to 710 nM depending on the specific derivative tested .

Case Study 1: Antitumor Efficacy

A systematic study evaluated the antitumor efficacy of azetidine-containing compounds. The results indicated that modifications to the azetidine ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that the incorporation of azetidine moieties into imidazole structures could lead to novel therapeutic agents with improved efficacy against tumors .

Case Study 2: Antimicrobial Properties

Another research project focused on synthesizing novel azetidine derivatives and assessing their antimicrobial activity. The findings highlighted that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting a viable pathway for developing new antibiotics based on this scaffold .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

5-(azetidin-3-yl)-1H-imidazole;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2C2HF3O2/c1-5(2-7-1)6-3-8-4-9-6;2*3-2(4,5)1(6)7/h3-5,7H,1-2H2,(H,8,9);2*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWWFNQEBSSKDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=CN2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F6N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.